
Enkephalin, pen(2,5)-4-chloro-phe(4)-
Übersicht
Beschreibung
Enkephalins are endogenous opioid peptides that play critical roles in pain modulation, neurophysiology, and immune regulation. The compound “Enkephalin, pen(2,5)-4-chloro-phe(4)-” is a synthetic analog of the native enkephalin peptide, featuring structural modifications designed to enhance receptor selectivity, metabolic stability, or therapeutic efficacy. Specifically, it incorporates penicillamine (pen) substitutions at positions 2 and 5, and a 4-chloro-phenylalanine (4-chloro-phe) residue at position 4. These modifications are hypothesized to alter its binding affinity for opioid receptors (e.g., delta- or mu-opioid receptors) and reduce enzymatic degradation compared to endogenous enkephalins like methionine-enkephalin (MENK) or leucine-enkephalin .
Penicillamine, a non-natural amino acid with a thiol group, could stabilize disulfide bonds or influence conformational dynamics, as seen in related analogs like DPDPE [(D-Pen², D-Pen⁵)-enkephalin], a well-characterized delta-opioid receptor agonist .
Vorbereitungsmethoden
Structural and Physicochemical Properties of [D-Pen²,p-chloro-Phe⁴,D-Pen⁵]-Enkephalin
The compound’s molecular formula is C₃₀H₃₈ClN₅O₇S₂ , with a molecular weight of 680.235 g/mol . Key physicochemical properties include a density of 1.4±0.1 g/cm³ and a boiling point of 1052.0±65.0°C at standard pressure . The presence of two D-penicillamine (D-Pen) residues and a para-chloro-phenylalanine (p-chloro-Phe) substitution confers conformational rigidity and resistance to enzymatic degradation .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₈ClN₅O₇S₂ |
Molecular Weight | 680.235 g/mol |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 1052.0±65.0°C |
Flash Point | 590.0±34.3°C |
LogP | 2.83 |
Solid-Phase Peptide Synthesis (SPPS) Framework
The synthesis of [D-Pen²,p-chloro-Phe⁴,D-Pen⁵]-Enkephalin predominantly employs Fmoc-based solid-phase peptide synthesis (SPPS) . This method ensures high yields and facilitates the incorporation of non-natural amino acids, such as D-Pen and p-chloro-Phe.
Resin Selection and Initial Loading
A low-load polyethylene glycol-polystyrene (PEG-PS) resin functionalized with a peptide amide linker (PAL) is used to anchor the C-terminal amino acid . The PAL linker ensures efficient cleavage under mild acidic conditions while minimizing side reactions.
Sequential Amino Acid Coupling
Coupling reactions utilize PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) as activating agents, with DIEA (N,N-diisopropylethylamine) as the base . Each Fmoc-protected amino acid (4 equiv) is coupled in DCM:DMF (1:1) to ensure solubility and reactivity.
Critical Considerations:
-
D-Pen Incorporation : The β,β-dimethyl group of D-Pen introduces steric hindrance, necessitating extended coupling times (2–4 hours) .
-
p-chloro-Phe⁴ : Fmoc-p-chloro-Phe-OH is coupled using standard protocols, with monitoring by Kaiser tests to confirm completion.
Cyclization and Disulfide Bridge Formation
The cyclic structure is stabilized by a 1,2-dithiolane ring formed between the two D-Pen residues (positions 2 and 5). Cyclization is achieved via air oxidation under alkaline conditions (pH 8.0–8.5) for 24–48 hours .
Optimization of Oxidative Folding
-
Solvent System : A mixture of DMF:H₂O (9:1) enhances solubility during oxidation .
-
Redox Buffering : Glutathione (oxidized:reduced = 1:10) mitigates over-oxidation and promotes correct disulfide pairing .
Side Chain Deprotection and Cleavage
After cyclization, the peptide is cleaved from the resin using TFA (trifluoroacetic acid) cocktail (TFA:H₂O:TIPS = 95:2.5:2.5) for 2–3 hours . Side-chain protecting groups (e.g., Pbf for Arg, Boc for Lys) are concurrently removed.
Purification and Analytical Characterization
Reverse-Phase HPLC (RP-HPLC)
Purification employs a C18 column with a gradient of 0.1% TFA in acetonitrile/water . The target peptide elutes at ~18–20 minutes under these conditions .
Table 2: HPLC Purification Parameters
Column | Mobile Phase | Gradient | Retention Time |
---|---|---|---|
C18 (5 μm, 250 mm) | 0.1% TFA in ACN/H₂O | 20–50% ACN in 30 min | 18.5 min |
Mass Spectrometry (MS)
MALDI-TOF MS confirms the molecular weight with an observed m/z of 680.235 (calculated: 680.235) . Minor impurities (<5%) are typically attributed to incomplete oxidation or residual protecting groups.
Challenges and Mitigation Strategies
Racemization During Coupling
The use of HOBt/PyBOP minimizes racemization, particularly for D-Pen residues . Substituting DCM with DMF further reduces epimerization risks during prolonged couplings.
Solubility Issues
The hydrophobic p-chloro-Phe⁴ and D-Pen residues necessitate high-DMF content solvents (≥50%) during synthesis to prevent aggregation .
Comparative Analysis of Synthetic Routes
Alternative methods, such as solution-phase synthesis , have been explored but yield lower purity (<70%) due to difficulties in cyclization control . SPPS remains the gold standard, achieving purities >95% after HPLC .
Analyse Chemischer Reaktionen
Enkephalin, pen(2,5)-4-chloro-phe(4)- undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized, affecting the peptide’s conformation and activity.
Reduction: The disulfide bridge can be reduced to free thiol groups, altering the peptide’s structure.
Substitution: Halogenation at the Phe4 residue enhances the compound’s selectivity and potency at the δ opioid receptor.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pain Management
Mechanism of Action:
Enkephalin, pen(2,5)-4-chloro-phe(4)- exhibits significant binding affinity to delta-opioid receptors (DOR), which are crucial in modulating pain perception. Its structural modifications enhance this affinity compared to natural enkephalins, suggesting potential for analgesic effects through the inhibition of pain signaling pathways .
Research Findings:
- Animal Studies: Research has demonstrated that this compound can effectively reduce pain in animal models. For instance, studies have shown that it produces antinociceptive effects comparable to traditional opioids like morphine but with potentially fewer side effects .
- Analgesic Potency: In a study assessing various enkephalin analogs, D-Pen 2,4-chloro-Phe 5-enkephalin was found to have enhanced potency in producing analgesia compared to its linear counterparts .
Immune Response Modulation
Opioid Receptors in Immune Cells:
Recent findings indicate that enkephalins can modulate immune responses by interacting with opioid receptors on immune cells such as natural killer (NK) cells. This interaction suggests that enkephalin analogs like pen(2,5)-4-chloro-phe(4)- may have applications beyond pain management, potentially influencing immune system activity.
Case Studies:
- A study highlighted the ability of this compound to enhance the activity of NK cells through its action on opioid receptors, suggesting a dual role in both analgesia and immune modulation.
Neuroendocrine Functions
Influence on Hormonal Regulation:
Enkephalin analogs are also implicated in the modulation of neuroendocrine functions. The interaction with opioid receptors can influence the release of hormones involved in stress response and pain regulation .
Synthesis and Structural Insights
Synthesis Methodology:
The synthesis of enkephalin, pen(2,5)-4-chloro-phe(4)- typically employs solid-phase peptide synthesis (SPPS), allowing for the incorporation of non-standard amino acids and specific modifications such as chlorination at designated positions .
Chemical Properties:
- Molecular Formula: C₃₀H₃₈ClN₅O₇S₂
- Structural Modifications: The incorporation of a chlorine atom at the para position of phenylalanine enhances receptor binding affinity and stability against enzymatic degradation.
Comparative Analysis with Other Compounds
Compound Name | Receptor Affinity | Unique Features |
---|---|---|
Enkephalin, pen(2,5)-4-chloro-phe(4) | High (DOR) | Chlorinated phenylalanine |
D-Ala 2, D-Leu 5-Enkephalin | Moderate (DOR) | No chlorination |
Met-enkephalin | High (MOR) | Natural peptide |
D-Pen 2, D-Pen 5-Enkephalin | Moderate (DOR) | No chlorination |
This table illustrates how structural modifications impact receptor affinity and therapeutic potential.
Wirkmechanismus
The compound exerts its effects by selectively binding to and activating δ opioid receptors. This activation leads to the inhibition of adenylate cyclase, reducing the production of cyclic AMP (cAMP) and ultimately modulating pain perception and other physiological responses . The molecular targets involved include the δ opioid receptors, which are G-protein-coupled receptors (GPCRs) that play a crucial role in the modulation of pain and other sensory processes .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons
Table 1: Key Features of Enkephalin Analogs
Receptor Affinity and Selectivity
- Delta-Opioid Receptor (DOR) Selectivity : DPDPE and DADLE are selective DOR agonists, whereas MENK preferentially binds mu-opioid receptors (MOR). The penicillamine substitutions in “Enkephalin, pen(2,5)-4-chloro-phe(4)-” suggest a DOR-targeted profile similar to DPDPE. The 4-chloro-phe modification may further enhance binding affinity or alter signaling kinetics, though experimental validation is needed .
- Mu-Opioid Receptor (MOR) Cross-Reactivity: Chronic increases in enkephalin levels can downregulate MORs, as observed in COMT gene variant studies .
Functional and Physiological Effects
- Neurophysiological Effects: Enkephalin analogs like DPDPE inhibit glutamatergic neurotransmission in striatal medium spiny neurons (MSNs), reducing excitatory postsynaptic potentials (EPSPs) by ~17% . The 4-chloro-phe modification in the target compound could amplify this inhibitory presynaptic effect, enhancing analgesia or neuroprotection.
- Immune Modulation: Synthetic enkephalins like MENK activate macrophages and influence cytokine release . The chloro-substituted analog may exhibit distinct immunomodulatory properties due to altered receptor binding or stability.
Metabolic Stability and Pharmacokinetics
Penicillamine substitutions confer resistance to enzymatic degradation (e.g., by aminopeptidases), as demonstrated by DPDPE’s prolonged half-life compared to MENK . The 4-chloro-phe residue may further hinder metabolic breakdown, though in vivo studies are required to confirm this.
Biologische Aktivität
Enkephalin, pen(2,5)-4-chloro-phe(4)-, also known as D-Pen 2,4-chloro-Phe 5-enkephalin, is a synthetic analog of enkephalin that exhibits significant biological activity primarily through its interaction with the delta-opioid receptor (DOR). This compound has garnered attention in pharmacological research due to its enhanced receptor affinity and potential therapeutic applications in pain management and other physiological processes.
Overview of Enkephalins
Enkephalins are endogenous opioid peptides that play crucial roles in modulating pain, reward pathways, and addictive behaviors. The modification of enkephalins at specific amino acid residues can significantly influence their pharmacological properties. In the case of pen(2,5)-4-chloro-phe(4)-enkephalin, the introduction of a chlorine atom at the para position of phenylalanine enhances its binding affinity for opioid receptors, particularly the delta-opioid receptor.
Target Receptor : The primary target for Enkephalin, pen(2,5)-4-chloro-phe(4)- is the delta-opioid receptor (DOR).
Mode of Action : As a selective agonist at DOR, this compound activates the receptor, leading to various intracellular signaling cascades that modulate pain perception and other physiological responses. The activation can result in receptor desensitization and alterations in downstream signaling pathways.
Biochemical Pathways : Activation of DOR by this compound influences nociceptive pathways and immune responses. It has been shown to impact gene expression and cellular metabolism through changes in intracellular signaling.
Pharmacokinetics
Enkephalin, pen(2,5)-4-chloro-phe(4)- has a short half-life due to rapid enzymatic degradation by peptidases such as enkephalinase. However, its structural modifications enhance its stability compared to natural enkephalins.
Biological Activity
The biological activity of Enkephalin, pen(2,5)-4-chloro-phe(4)- includes:
- Analgesic Properties : Research indicates that this compound exhibits significant analgesic effects in animal models. Its binding affinity to DOR is notably higher than that of natural enkephalins, suggesting enhanced pain-relieving properties.
- Modulation of Immune Responses : Studies have demonstrated that this compound can influence immune cell functions through its action on opioid receptors present on immune cells like natural killer cells.
- Neuroendocrine Effects : The compound's interaction with DOR may also affect neuroendocrine functions, potentially influencing stress responses and emotional regulation.
Comparative Analysis
The following table summarizes the binding affinities and unique features of various enkephalin analogs:
Compound Name | Receptor Affinity | Unique Features |
---|---|---|
Enkephalin, pen(2,5)-4-chloro-phe(4) | High (DOR) | Chlorinated phenylalanine |
D-Ala 2, D-Leu 5-Enkephalin | Moderate (DOR) | No chlorination |
Met-enkephalin | High (MOR) | Natural peptide |
D-Pen 2, D-Pen 5-Enkephalin | Moderate (DOR) | No chlorination |
Case Studies and Research Findings
- Pain Management Studies : Research has shown that Enkephalin, pen(2,5)-4-chloro-phe(4)- effectively reduces pain responses in animal models. For instance, a study demonstrated its efficacy in reducing nociceptive behavior when administered prior to painful stimuli.
- Receptor Interaction Studies : A systematic investigation into halogenation effects on peptide-receptor interactions revealed that chlorination at the Phe 4 position significantly enhances DOR selectivity and potency while reducing interactions with the mu-opioid receptor (MOR) .
- Stability Assessments : In vitro studies indicated that the modified enkephalin displays improved stability against enzymatic degradation compared to its natural counterparts. This stability is crucial for prolonged therapeutic effects in clinical settings .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Enkephalin, pen(2,5)-4-chloro-phe(4)-?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. The chloro-phenylalanine substitution at position 4 requires careful optimization of coupling efficiency using HOBt/DIC activation. Post-synthesis purification employs reverse-phase HPLC (C18 column, gradient: 5–60% acetonitrile in 0.1% TFA) with MALDI-TOF mass spectrometry for validation . For structural confirmation, circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) is recommended to assess conformational stability.
Q. How can researchers validate analytical methods for quantifying Enkephalin, pen(2,5)-4-chloro-phe(4)- in biological matrices?
- Methodological Answer : Use targeted multistage mass spectrometry (MS/MS) with isotope-labeled internal standards (e.g., deuterated enkephalin analogs). Validate linearity (1–100 ng/mL), intra-/inter-day precision (<15% CV), and recovery rates (>80%) in microdialysates or serum. Cross-validate with radioimmunoassay (RIA) to address potential cross-reactivity with endogenous enkephalins . For tissue-specific quantification, combine microdialysis with high-resolution respirometry to correlate peptide levels with mitochondrial function in neurological models .
Q. What are the baseline physiological roles of Enkephalin, pen(2,5)-4-chloro-phe(4)- in opioid receptor signaling?
- Methodological Answer : Conduct competitive binding assays using δ-opioid receptor (DOR)-expressing cell lines (e.g., HEK293T). Compare IC₅₀ values against native [Met⁵]-enkephalin. For functional activity, measure cAMP inhibition via BRET-based biosensors. In vivo, use conditional knockout models (e.g., Penk⁻/⁻ mice) to isolate the effects of the chloro-substituted analog on pain thresholds or seizure susceptibility .
Advanced Research Questions
Q. How to resolve contradictions in reported pro- vs. anti-convulsant effects of Enkephalin, pen(2,5)-4-chloro-phe(4)- during epileptogenesis?
- Methodological Answer : Design longitudinal studies in kainic acid-induced temporal lobe epilepsy models. Stratify data by disease stage: (1) acute seizures (pro-convulsant via DOR activation) vs. (2) chronic neurodegeneration (neuroprotective via mitochondrial respiration enhancement). Use enkephalin-deficient mice to isolate the chloro-substituted analog’s role. Pair high-frequency stimulation (50 Hz) with microdialysis to evoke neuropeptide release, avoiding low-frequency biases .
Q. What experimental frameworks can elucidate the compound’s dual role in immune modulation (e.g., multiple sclerosis) and neuroprotection?
- Methodological Answer : In EAE (experimental autoimmune encephalomyelitis) mice, measure serum enkephalin levels via LC-MS/MS pre- and post-low-dose naltrexone (LDN) therapy. Correlate with CD4⁺ T-cell infiltration (flow cytometry) and oligodendrocyte survival (immunohistochemistry). To dissect mechanisms, use δ-opioid receptor antagonists (e.g., naltrindole) in co-cultures of microglia and neurons exposed to TNF-α .
Q. How to investigate the compound’s interaction with mitochondrial respiration pathways?
- Methodological Answer : Employ high-resolution respirometry (Oroboros O2k) in hippocampal homogenates. Compare oxygen consumption rates (OCR) between wild-type and enkephalin-deficient mice under substrates for Complex I (glutamate/malate) and II (succinate). Validate with Seahorse XF analyzers in SH-SY5Y cells transfected with DOR. Use mitoSOX Red staining to assess ROS production linked to enkephalin’s redox-modulatory effects .
Q. What proteolytic processing pathways influence the stability of Enkephalin, pen(2,5)-4-chloro-phe(4)-?
- Methodological Answer : Incubate synthetic peptides with brain lysates or recombinant proteases (cathepsin L, PC2). Monitor degradation via MALDI-TOF and Edman sequencing. For in vivo stability, administer protease inhibitors (e.g., E-64 for cathepsin L) in rodent models and compare CSF peptide half-lives. Use FRET-based substrates to quantify cleavage kinetics at paired basic residues (e.g., Lys-Arg) .
Eigenschaften
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-[(4-chlorophenyl)methyl]-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN5O7S2/c1-29(2)23(35-25(39)20(32)13-16-7-11-19(37)12-8-16)27(41)33-15-22(38)34-21(14-17-5-9-18(31)10-6-17)26(40)36-24(28(42)43)30(3,4)45-44-29/h5-12,20-21,23-24,37H,13-15,32H2,1-4H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)/t20-,21-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUYFFDQHWCTJ-WMIMKTLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153634 | |
Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122507-47-5 | |
Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122507475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.